4-乙氧基-4-(三氟甲基)哌啶

描述

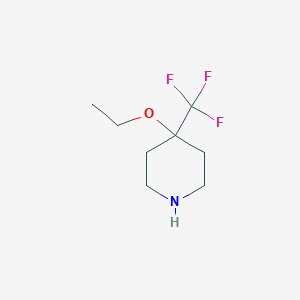

4-Ethoxy-4-(trifluoromethyl)piperidine is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Ethoxy-4-(trifluoromethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-4-(trifluoromethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

农药行业

4-乙氧基-4-(三氟甲基)哌啶:衍生物主要用于农药行业,用于作物保护。 三氟甲基基团已知可增强农药的生物活性,使其对害虫更有效 。 例如,氟唑草酯丁酯等衍生物利用该化合物作为关键结构基序来保护作物免受各种害虫的侵害 .

制药开发

在制药领域,该化合物的衍生物由于氟原子赋予其独特的理化性质而被利用。这些性质可导致开发具有增强的功效和稳定性的新型药物。 目前,市场上已有多种含有三氟甲基基团的药物,还有更多药物正在进行临床试验 .

兽医学

与在人类医学中的应用类似,4-乙氧基-4-(三氟甲基)哌啶也用于兽医产品。 其衍生物已被批准用于兽医学,为受益于三氟甲基基团独特特性的动物提供治疗 .

材料科学

该化合物的衍生物正在探索其在材料科学中的潜在应用。 三氟甲基基团的存在可以赋予材料独特的特性,例如提高耐降解性和在各种应用中的性能 .

环境科学

在环境科学中,重点是4-乙氧基-4-(三氟甲基)哌啶衍生物在环境中的影响和降解。 正在进行研究以了解这些化合物如何与生态系统相互作用,并确保其使用不会导致长期环境破坏 .

分析化学

4-乙氧基-4-(三氟甲基)哌啶:在分析化学中用作参考化合物或合成更复杂分子的中间体。 其衍生物可用于各种分析技术,包括核磁共振、高效液相色谱、液相色谱-质谱联用和超高效液相色谱,以研究新化合物的性质和行为 .

作用机制

Target of Action

The primary target of 4-Ethoxy-4-(trifluoromethyl)piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound also seems to be used in the synthesis of dopamine D3 receptor antagonists .

Mode of Action

The mode of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves its interaction with its targets, leading to changes in the biochemical pathways. In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Ethoxy-4-(trifluoromethyl)piperidine. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s unique properties make it a valuable tool for studies in various fields.

Result of Action

The result of the action of 4-Ethoxy-4-(trifluoromethyl)piperidine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in the synthesis of complex organic compounds .

Action Environment

The action of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions for optimal performance . .

生化分析

Biochemical Properties

4-Ethoxy-4-(trifluoromethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been utilized in the synthesis of dopamine D3 receptor antagonists, indicating its potential role in modulating neurotransmitter pathways . The interactions between 4-Ethoxy-4-(trifluoromethyl)piperidine and biomolecules are primarily mediated through its trifluoromethyl group, which can form strong hydrogen bonds and hydrophobic interactions, thereby affecting the binding affinity and specificity of the compound.

Cellular Effects

The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group in 4-Ethoxy-4-(trifluoromethyl)piperidine can interfere with the biochemistry of respiration, potentially affecting cellular energy production . Additionally, its interaction with specific receptors and enzymes can lead to alterations in gene expression, thereby influencing cellular responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity of the compound to its target molecules. For instance, 4-Ethoxy-4-(trifluoromethyl)piperidine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxy-4-(trifluoromethyl)piperidine can change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant biochemical effects. Long-term studies have shown that 4-Ethoxy-4-(trifluoromethyl)piperidine can have lasting impacts on cellular function, particularly in in vitro and in vivo models . The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, 4-Ethoxy-4-(trifluoromethyl)piperidine can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced and potentially harmful.

Metabolic Pathways

4-Ethoxy-4-(trifluoromethyl)piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key enzymes involved in its metabolism is cytochrome P450, which mediates the ring contraction of piperidine drugs . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The interactions between 4-Ethoxy-4-(trifluoromethyl)piperidine and metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues and compartments . The distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by its physicochemical properties, including its hydrophobicity and ability to form hydrogen bonds. These properties also affect its localization and accumulation within cells, impacting its overall biochemical activity.

Subcellular Localization

The subcellular localization of 4-Ethoxy-4-(trifluoromethyl)piperidine is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its biochemical effects. Post-translational modifications and targeting signals play a crucial role in directing 4-Ethoxy-4-(trifluoromethyl)piperidine to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

生物活性

4-Ethoxy-4-(trifluoromethyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Ethoxy-4-(trifluoromethyl)piperidine features a piperidine ring substituted with an ethoxy group and a trifluoromethyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological interactions.

The biological activity of 4-Ethoxy-4-(trifluoromethyl)piperidine is primarily mediated through its interaction with various neurotransmitter receptors. It has been studied for its effects on:

- NMDA Receptors : Similar compounds have shown antagonistic effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. By modulating these receptors, the compound may have implications for treating neurological disorders such as depression and anxiety.

- Dopamine Receptors : The structural similarity to other piperidine derivatives suggests potential activity at dopamine receptors, which are key targets in the treatment of psychiatric disorders .

Pharmacological Studies

Research indicates that 4-Ethoxy-4-(trifluoromethyl)piperidine exhibits significant pharmacological properties. In vitro studies have demonstrated its ability to inhibit certain enzyme activities related to neurotransmitter metabolism, potentially leading to increased availability of neurotransmitters in synaptic clefts.

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of 4-Ethoxy-4-(trifluoromethyl)piperidine in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific doses, suggesting a potential mechanism involving serotonergic pathways.

| Dose (mg/kg) | Behavior Score Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The findings revealed that treatment with 4-Ethoxy-4-(trifluoromethyl)piperidine significantly reduced markers of oxidative damage.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Concentration | 25 |

| High Concentration | 60 |

Safety and Toxicology

While promising, the safety profile of 4-Ethoxy-4-(trifluoromethyl)piperidine requires careful evaluation. Preliminary toxicity studies indicate that high doses may lead to adverse effects, including neurotoxicity and organ damage. Ongoing research aims to establish a comprehensive safety profile.

属性

IUPAC Name |

4-ethoxy-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVBFKNAXVFALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCNCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。